molecular formula C15H18ClN3O B12735597 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride CAS No. 149350-04-9

3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride

Cat. No.: B12735597
CAS No.: 149350-04-9
M. Wt: 291.77 g/mol
InChI Key: NJAQROKEWALNRL-UHFFFAOYSA-N
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Description

3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety linked to an azabicyclooctane structure, making it a unique molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride typically involves the reaction of phthalazine derivatives with azabicyclooctane intermediates. The reaction conditions often require the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product . Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the formation of a phthalazinyloxy linkage through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phthalazine or azabicyclooctane moieties.

Scientific Research Applications

3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety may play a role in binding to these targets, while the azabicyclooctane structure could influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Phthalazinyloxy)-1-azabicyclo(222)octane monohydrochloride is unique due to its combination of the phthalazine and azabicyclooctane structures, which confer distinct chemical and biological properties

Properties

CAS No.

149350-04-9

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yloxy)phthalazine;hydrochloride

InChI

InChI=1S/C15H17N3O.ClH/c1-2-4-13-12(3-1)9-16-17-15(13)19-14-10-18-7-5-11(14)6-8-18;/h1-4,9,11,14H,5-8,10H2;1H

InChI Key

NJAQROKEWALNRL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=CC4=CC=CC=C43.Cl

Origin of Product

United States

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